molecular formula C14H21NO2 B15242636 2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine

2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine

Cat. No.: B15242636
M. Wt: 235.32 g/mol
InChI Key: UNSHVIWAEFAVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The presence of the ethoxyphenyl group and the dimethyl substitution on the morpholine ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-ethoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired morpholine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced morpholine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5,5-dimethylmorpholine
  • 2-(4-Chlorophenyl)-5,5-dimethylmorpholine
  • 2-(4-Bromophenyl)-5,5-dimethylmorpholine

Uniqueness

2-(4-Ethoxyphenyl)-5,5-dimethylmorpholine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may enhance certain properties such as solubility and interaction with biological targets.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C14H21NO2/c1-4-16-12-7-5-11(6-8-12)13-9-15-14(2,3)10-17-13/h5-8,13,15H,4,9-10H2,1-3H3

InChI Key

UNSHVIWAEFAVMI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNC(CO2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.